

3',4'-Dimethoxybiphenyl-4-carbaldehyde

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3',4'-Dimethoxybiphenyl-4-carbaldehyde

Cat. No.: B1597051

[Get Quote](#)

An In-Depth Technical Guide to **3',4'-Dimethoxybiphenyl-4-carbaldehyde**: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of **3',4'-Dimethoxybiphenyl-4-carbaldehyde**, a key organic intermediate with significant potential in medicinal chemistry and materials science. We delve into its core physicochemical properties, elucidate a robust synthetic methodology via the Suzuki-Miyaura cross-coupling reaction, and outline a systematic workflow for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile biphenyl scaffold in their research and development pipelines.

The Strategic Importance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structure in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Its rigid, planar structure allows for precise spatial orientation of functional groups, making it an ideal scaffold for designing molecules that interact with biological targets with high affinity and specificity. The introduction of specific substituents, such as the methoxy and aldehyde groups in **3',4'-Dimethoxybiphenyl-4-carbaldehyde**, further enhances its utility, offering multiple points for chemical modification and fine-tuning of electronic and steric properties. This compound serves as a valuable building block, bridging two key pharmacophores: the biphenyl group and the

dimethoxy-substituted phenyl ring, which is present in many natural products and synthetic drugs.^[1]

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis and analysis. The key identifiers and properties for **3',4'-Dimethoxybiphenyl-4-carbaldehyde** are summarized below.

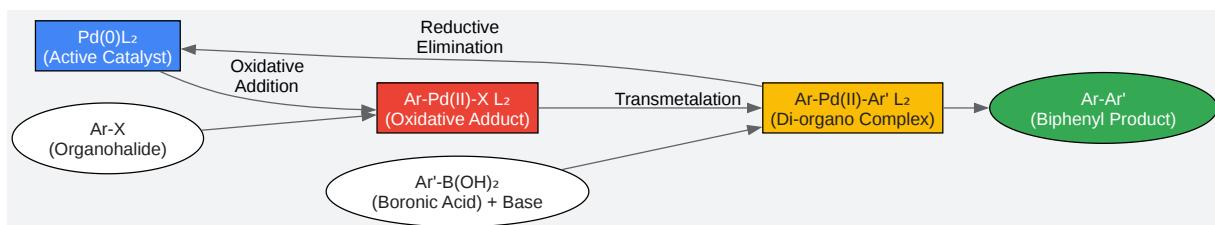
Property	Value	Source
Molecular Weight	242.27 g/mol	[2]
Molecular Formula	C ₁₅ H ₁₄ O ₃	[2]
CAS Number	640769-65-9	[2]
IUPAC Name	3',4'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde	N/A
Common Synonyms	4-(3,4-Dimethoxyphenyl)benzaldehyde	N/A
Appearance	Typically an off-white to pale yellow solid	N/A

Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the two phenyl rings is the critical step in synthesizing **3',4'-Dimethoxybiphenyl-4-carbaldehyde**. The Suzuki-Miyaura cross-coupling reaction stands as the premier method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.^{[3][4][5]}

The reaction couples an organoboron compound (e.g., a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. For the target molecule, two primary routes are viable:

- Route A: Coupling of 4-formylphenylboronic acid with 4-bromo-1,2-dimethoxybenzene.


- Route B: Coupling of (3,4-dimethoxyphenyl)boronic acid with 4-bromobenzaldehyde.

Both routes are effective; the choice often depends on the commercial availability and cost of the starting materials. The underlying mechanism is a well-established catalytic cycle.

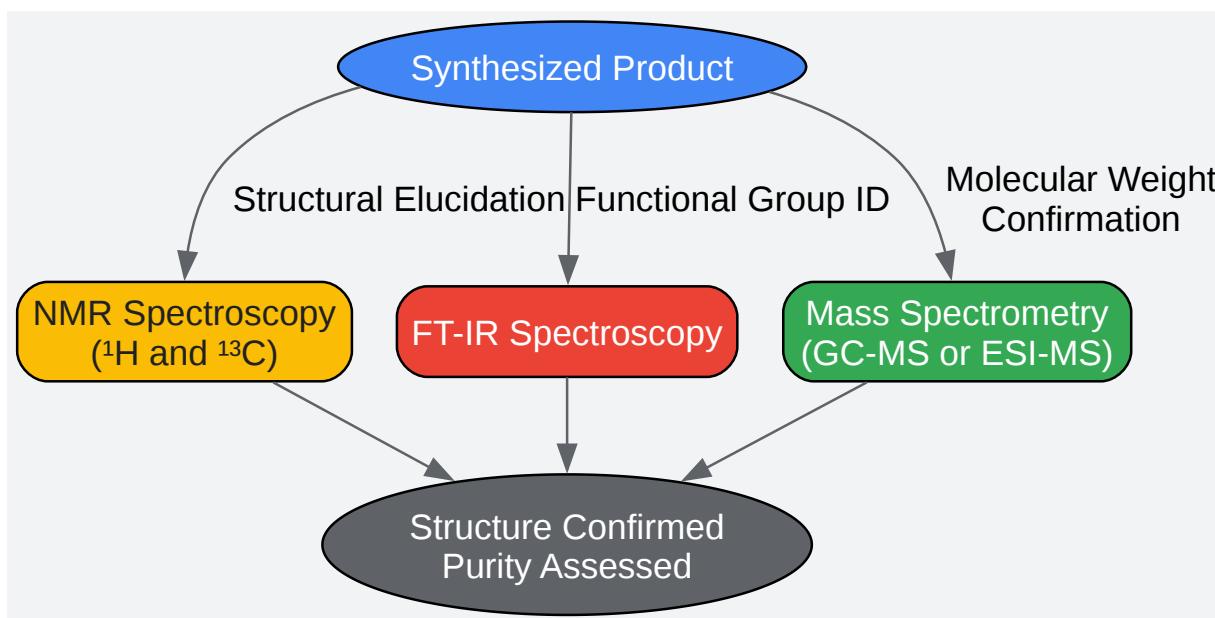
Catalytic Cycle Mechanism

The Suzuki-Miyaura reaction proceeds through three fundamental steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., 4-bromobenzaldehyde), forming a Pd(II) intermediate.[6]
- Transmetalation: A base activates the organoboron compound, facilitating the transfer of its organic group (e.g., the 3,4-dimethoxyphenyl group) to the palladium center and displacing the halide.[6]
- Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final biphenyl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][7]

[Click to download full resolution via product page](#)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.


Step-by-Step Synthetic Protocol

This protocol is adapted from established procedures for similar biphenyl aldehydes and provides a reliable method for laboratory-scale synthesis.[8]

- **Reactor Setup:** In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, charge 4-bromobenzaldehyde (1.0 equiv), (3,4-dimethoxyphenyl)boronic acid (1.05 equiv), and a suitable solvent such as 1-propanol or a toluene/water mixture.
- **Inert Atmosphere:** Purge the system with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
- **Catalyst and Base Addition:** Add the palladium catalyst, such as palladium(II) acetate (0.003 equiv), a phosphine ligand like triphenylphosphine (0.009 equiv), and an aqueous solution of a base, typically 2M sodium carbonate (1.2 equiv).^[8] The base is crucial for the transmetalation step.
- **Reaction:** Heat the mixture to reflux (typically 80-100 °C) under the inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR analysis of aliquots. Completion is often observed within 1-4 hours.^[9]
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts. Extract the aqueous phase with an organic solvent like ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure **3',4'-Dimethoxybiphenyl-4-carbaldehyde**.^[8]

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a comprehensive structural analysis.^[10]

[Click to download full resolution via product page](#)

Figure 2: Standard workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules. [11]

- ¹H NMR Protocol: Dissolve 5-10 mg of the sample in deuterated chloroform (CDCl₃). The spectrum will show distinct signals for each unique proton environment.
- ¹³C NMR Protocol: A more concentrated sample (20-50 mg) is used. The proton-decoupled spectrum provides a single peak for each unique carbon atom.

Expected Spectroscopic Data

¹H NMR

Aldehyde proton (CHO): A singlet around δ 9.9-10.1 ppm. Aromatic protons: A complex series of doublets and multiplets between δ 6.9-8.0 ppm. The protons on the aldehyde-bearing ring will be further downfield. Methoxy protons (OCH₃): Two distinct singlets around δ 3.9-4.0 ppm, each integrating to 3H.

¹³C NMR

Carbonyl carbon (C=O): A signal around δ 190-192 ppm. Aromatic carbons: Multiple signals between δ 110-155 ppm. The two carbons bonded to the methoxy groups will be significantly shielded. Methoxy carbons (OCH₃): Two signals around δ 55-56 ppm.

FT-IR (KBr Pellet or Thin Film)

C=O stretch (aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹. C-H stretch (aromatic): Signals just above 3000 cm⁻¹. C-O stretch (ether): Strong bands in the 1250-1270 cm⁻¹ and 1020-1040 cm⁻¹ region.

Mass Spectrometry (MS)

Molecular Ion (M⁺): A prominent peak at m/z = 242.27, corresponding to the molecular weight of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.[10] A sample can be analyzed as a KBr pellet or as a thin film on a salt plate. The presence of a strong carbonyl stretch confirms the aldehyde, and strong C-O stretches confirm the methoxy ethers.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a final confirmation of its identity.[10] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be used. The detection of the molecular ion peak at the calculated mass confirms the successful synthesis.[12]

Applications in Medicinal Chemistry and Drug Discovery

While **3',4'-Dimethoxybiphenyl-4-carbaldehyde** is primarily a synthetic intermediate, its structural motifs are of high interest in drug development. The dimethoxy-phenyl group is a key feature in many biologically active molecules, including the antihypertensive drug Prazosin and the versatile intermediate Veratraldehyde (3,4-dimethoxybenzaldehyde).[\[13\]](#)

This compound serves as an excellent starting point for synthesizing more complex molecules. The aldehyde group is a versatile handle for various chemical transformations:

- Reductive Amination: To introduce diverse amine functionalities, creating libraries of potential drug candidates.
- Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending the carbon skeleton.
- Oxidation: To form the corresponding carboxylic acid, another valuable functional group for amide bond formation or esterification.
- Condensation Reactions: To build heterocyclic rings, which are common in pharmaceutical agents.

By leveraging this intermediate, researchers can efficiently synthesize novel biphenyl derivatives for screening as enzyme inhibitors, receptor antagonists, or other therapeutic agents.

Safety and Handling

As with all laboratory chemicals, **3',4'-Dimethoxybiphenyl-4-carbaldehyde** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and disposal information.

Conclusion

3',4'-Dimethoxybiphenyl-4-carbaldehyde is a high-value chemical intermediate whose strategic importance is derived from its embedded biphenyl and dimethoxy-phenyl scaffolds. Its synthesis is readily achieved through the robust and scalable Suzuki-Miyaura cross-coupling reaction. A standard suite of analytical techniques can be employed to verify its structure and purity with high confidence. For researchers in drug discovery and materials science, this compound represents a versatile platform for the development of novel, high-performance molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. mt.com [mt.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]
- 12. Biphenyl(92-52-4) MS spectrum [chemicalbook.com]
- 13. What is 3,4-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [3',4'-Dimethoxybiphenyl-4-carbaldehyde molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1597051#3-4-dimethoxybiphenyl-4-carbaldehyde-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com